Butyl 2-methylaziridine-1-carboxylate
Overview
Description
Butyl 2-methylaziridine-1-carboxylate is a chiral organic compound with the molecular formula C8H15NO2. It features a four-membered aziridine ring, which is a highly strained structure due to its bond angles. This compound is not naturally occurring and is synthesized for use as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. This intermediate is then reacted with tosyl chloride in the presence of potassium hydroxide to produce the desired aziridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. The process would likely involve stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylaziridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can open the aziridine ring, leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction typically yields amines .
Scientific Research Applications
Butyl 2-methylaziridine-1-carboxylate has several scientific research applications:
Mechanism of Action
Butyl 2-methylaziridine-1-carboxylate itself does not have a specific mechanism of action as it is primarily a building block for other molecules. Its significance lies in its ability to introduce the aziridine ring and the chiral center into more complex target molecules, which might then exhibit specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methylaziridine-1-carboxylate
- tert-Butyl aziridine-1-carboxylate
- 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Uniqueness
Butyl 2-methylaziridine-1-carboxylate is unique due to its specific combination of a butyl ester group and a methylaziridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
butyl 2-methylaziridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-11-8(10)9-6-7(9)2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLLPVXEAGNREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CC1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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